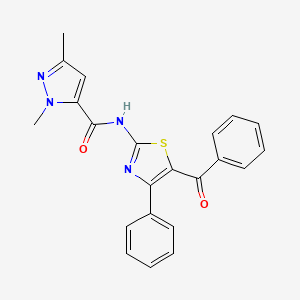

![molecular formula C17H20N4O2S B2944054 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034245-44-6](/img/structure/B2944054.png)

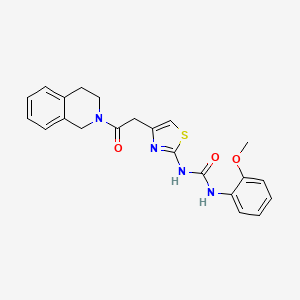

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that the properties of the specific compound you’re asking about may vary .

Scientific Research Applications

Medicinal Chemistry Building Blocks

The tetrahydropyrazolo[1,5-a]pyridine core is a valuable scaffold in medicinal chemistry. It allows for the introduction of various substituents, which can lead to the creation of diverse and potent pharmaceutical agents . The flexibility in functionalizing the compound makes it an important building block for developing new medications.

Drug Discovery

This compound’s structure is conducive to the synthesis of differentiated diamides, which are useful in drug research. The pyrazole core, in particular, is a common element in many biologically active compounds, making it a significant fragment for the discovery of new drugs .

Agrochemical Research

Beyond medicinal applications, the tetrahydropyrazolo[1,5-a]pyridine scaffold is also utilized in agrochemical research. Its ability to be a part of various agrochemical formulations helps in creating substances that can protect crops and improve agricultural productivity .

Synthesis of Functionalized Pyrazines

The compound serves as a precursor for the synthesis of functionalized pyrazines. These pyrazines are important in the development of materials with specific electronic and photonic properties, which have applications in the field of material science .

Antiviral Research

Derivatives of this compound have been explored for their potential as inhibitors of the Hepatitis B virus (HBV). The efficacy of these derivatives against a range of nucleoside-resistant HBV mutants highlights the compound’s relevance in antiviral research .

Chemical Synthesis and Catalysis

The compound’s structure allows for regioselective synthesis, where specific parts of the molecule can be selectively functionalized. This property is particularly useful in chemical synthesis and catalysis, where precision and control over reactions are crucial .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications and risks .

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .

Mode of Action

The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.

Biochemical Pathways

The compound affects the HBV replication pathway by modulating the conformation of the core protein . This modulation can inhibit the synthesis of the viral genome and disrupt the formation of new virus particles

Pharmacokinetics

In an hbv aav mouse model, the lead compound 45, which is likely similar to the compound , was able to inhibit hbv dna viral load through oral administration . This suggests that the compound has good bioavailability.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of HBV DNA viral load . This results in a decrease in the number of new virus particles produced, thereby reducing the severity of the infection . The cellular effects of this action are likely to include a reduction in the damage caused by the virus to liver cells, but more research is needed to confirm this.

properties

IUPAC Name |

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c22-16(14-12-13-4-1-2-6-21(13)18-14)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUXKFXBYZMVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CS4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)

![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2943980.png)

![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)

![5-Bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2943990.png)

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)